molecular formula C11H17ClN2 B13135669 1,3,3-Trimethylindolin-6-aminehydrochloride

1,3,3-Trimethylindolin-6-aminehydrochloride

Cat. No.: B13135669
M. Wt: 212.72 g/mol
InChI Key: FKVHLQJLMDRXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,3-Trimethylindolin-6-aminehydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is known for its unique structure, which includes a trimethylindoline core with an amine group at the 6th position, and it is often used in various scientific research applications due to its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3-Trimethylindolin-6-aminehydrochloride can be synthesized through several methods. One common method involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with hydrochloric acid. The reaction typically takes place under reflux conditions in a suitable solvent such as methanol or ethanol. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of green solvents and microwave-assisted synthesis are also explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethylindolin-6-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

1,3,3-Trimethylindolin-6-aminehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethylindolin-6-aminehydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1,3,3-Trimethylindolin-6-aminehydrochloride can be compared with other indole derivatives such as:

    2,3,3-Trimethylindolenine: Similar structure but different substitution pattern.

    Indole-3-acetic acid: A plant hormone with a different functional group.

    1,2,4-Triazine-3-amine derivatives: Different core structure but similar amine functionality.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity.

Properties

Molecular Formula

C11H17ClN2

Molecular Weight

212.72 g/mol

IUPAC Name

1,3,3-trimethyl-2H-indol-6-amine;hydrochloride

InChI

InChI=1S/C11H16N2.ClH/c1-11(2)7-13(3)10-6-8(12)4-5-9(10)11;/h4-6H,7,12H2,1-3H3;1H

InChI Key

FKVHLQJLMDRXGM-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C2=C1C=CC(=C2)N)C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.